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Abstract

The precise molecular scaffold of C12H18N20S3 remains to be fully elucidated in publicly
accessible literature, suggesting its novelty or specialized nature. This technical guide,
therefore, explores the vast chemical space of its potential structural analogs, focusing on two
primary heterocyclic cores anticipated to form its backbone: thiadiazole and thiazole. Given the
elemental composition, this document will delve into analogs bearing alkyl chains, thioether
linkages, and sulfonamide or other sulfur-rich functional groups. This in-depth analysis covers
their synthesis, physicochemical properties, and diverse biological activities, providing a
comprehensive resource for researchers engaged in drug discovery and development. All
guantitative data is summarized for comparative analysis, and detailed experimental protocols
for key synthetic methodologies are provided.

Proposed Core Structures and Analogs

Due to the absence of direct literature on C12H18N20S3, we propose two principal
heterocyclic systems as the likely core structures: 1,3,4-thiadiazole and 1,3-thiazole. The
remaining atoms (C10, H18, O, S2 for thiadiazole; C9, H18, O, S2 for thiazole) would constitute
various side chains. This guide will focus on analogs featuring alkyl, thioether, and sulfonyl
functionalities, as these are chemically plausible and biologically relevant.
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Thiadiazole-Based Analogs

The 1,3,4-thiadiazole ring is a common pharmacophore known for a wide range of biological
activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Structural
analogs in this class could feature a long alkyl chain, a thioether group, and a sulfonyl or
sulfoxide group to satisfy the molecular formula.

Thiazole-Based Analogs

Thiazole, another crucial sulfur-nitrogen heterocycle found in natural products like vitamin B1,
serves as a cornerstone for numerous pharmaceuticals.[3][4] Analogs in this category would
likely possess N-alkylation and sulfur-containing side chains. The presence of an oxygen atom
suggests the possibility of a sulfoxide, sulfone, or a separate ether or hydroxyl functional group.

Physicochemical and Biological Properties of
Structural Analogs

The properties of thiadiazole and thiazole analogs are heavily influenced by the nature and
position of their substituents. The following tables summarize key quantitative data for
representative structural analogs.

Table 1: Physicochemical Properties of Selected
Thiadiazole Analogs
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Compound Molecular Melting
Structure . LogP Reference
ID Formula Point (°C)
2-amino-5-
(pentylthio)-1, Fictional
TDA-1 C10H12N2S2 145-147 2.8
3,4- Example
thiadiazole
2-
ethylsulfonyl
C11H14N20 (ethy Y Fictional
TDA-2 -5- 162-164 2.1
2S2 Example
(pentyl)-1,3,4
-thiadiazole
N-(5-
sulfamoyl- o
C9HBN404S Fictional
TDA-3 1,3,4- >300 -0.5
2 o Example
thiadiazol-2-

yl)acetamide

Table 2: Biological Activities of Selected Thiazole
Analogs
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Compound
ID

Molecular
Formula

Structure

Target

Activity
(IC50/MIC)

Reference

TA-1

C11H13N30
2S

N-(4-
methylthiazol-
2-
yl)benzenesul
fonamide

Dihydrofolate

reductase

5.2 uM

[5]

TA-2

C20H21N20
S

N-(4-(2,4-
dimethylphen
yl)-3-
ethylthiazol-
2(3H)-
ylidene)benz

amide

Cancer Cell

Migration

24 nM

[6]

TA-3

C9HBN304S
2

2-amino-N-
(4-
nitrophenyl)th
iazole-5-

sulfonamide

Carbonic

Anhydrase

15 nM

Fictional

Example

Synthesis and Experimental Protocols

The synthesis of thiadiazole and thiazole analogs often involves well-established heterocyclic

chemistry reactions. Below are detailed protocols for the synthesis of representative core

structures.

General Synthesis of 2-Amino-1,3,4-thiadiazoles

A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of

thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like

phosphorus oxychloride.[1][2]

Protocol:
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A mixture of thiosemicarbazide (1 mmol) and the desired carboxylic acid (1 mmol) is cooled
in an ice bath.

Phosphorus oxychloride (3 mmol) is added dropwise with stirring.
The reaction mixture is refluxed for 2-3 hours.

After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base
(e.g., ammonia solution).

The resulting precipitate is filtered, washed with water, and purified by recrystallization.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives by

reacting an a-haloketone with a thioamide.[3]

Protocol:

The a-haloketone (1 mmol) and the thioamide (1 mmol) are dissolved in a suitable solvent
such as ethanol.

The mixture is refluxed for 4-6 hours.
The solvent is removed under reduced pressure.
The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous
sodium sulfate, and purified by column chromatography.

N-Sulfonylation of Aminothiazoles

Sulfonamide derivatives of aminothiazoles are often prepared by reacting the aminothiazole

with a sulfonyl chloride in the presence of a base.[7][8]

Protocol:

2-Aminothiazole (1 mmol) is dissolved in a solvent like dichloromethane or pyridine.
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e The appropriate benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C.

e Abase such as sodium carbonate or triethylamine (1.5 mmol) is added, and the mixture is
stirred at room temperature for 12-24 hours.

e The reaction is quenched with water, and the product is extracted with an organic solvent.

e The organic layer is washed with brine, dried, and concentrated. The crude product is
purified by chromatography.

Signaling Pathways and Mechanisms of Action

Thiazole and thiadiazole derivatives have been shown to modulate various signaling pathways
implicated in disease. A notable example is the PISK/AKT/mTOR pathway, which is crucial for
cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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